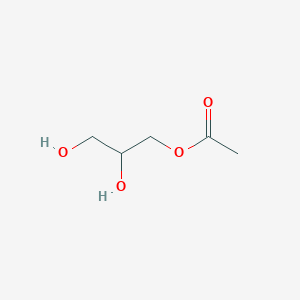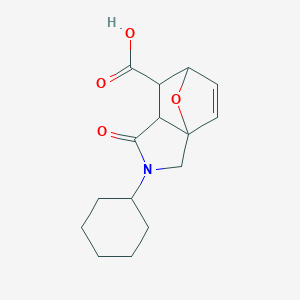
Amberlite(r) ira-67
Overview
Description
The compound “1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide” is a complex organic molecule with multiple functional groups
Mechanism of Action
Target of Action
Amberlite® IRA-67, also known as 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide, is a weak base anion exchange resin . Its primary targets are mineral acids, carbon dioxide, and organics present in the water . It is particularly effective in removing these substances, thereby reducing the ionic load on the strong base anion resin .
Mode of Action
Amberlite® IRA-67 interacts with its targets through ion exchange processes . It effectively removes mineral acids, carbon dioxide, and organics from water, reducing the ionic load on the strong base anion resin . This interaction also protects the strong base anion resin from organic fouling . The weak base anion resin increases a system’s overall capacity to remove organics .
Biochemical Pathways
The biochemical pathways affected by Amberlite® IRA-67 primarily involve the removal of mineral acids, carbon dioxide, and organics from water . By reducing the ionic load on the strong base anion resin, it enhances the overall efficiency and throughput of a demineralization system .
Pharmacokinetics
It has a high capacity, excellent physical stability, and fast kinetics .
Result of Action
The molecular and cellular effects of Amberlite® IRA-67’s action primarily involve the removal of mineral acids, carbon dioxide, and organics from water . This results in the demineralization of water, making it suitable for various industrial applications .
Action Environment
The action of Amberlite® IRA-67 is influenced by environmental factors such as temperature and the presence of organic compounds . It is ideally used when treating water with high organic fouling potential, high percentage of mineral acidity (FMA), relatively high remaining carbon dioxide content, and system layouts without a degasifier .
Biochemical Analysis
Biochemical Properties
Amberlite® IRA-67 plays a significant role in biochemical reactions. It effectively removes mineral acids as well as carbon dioxide and organics, reducing the ionic load on the strong base anion resin and also protecting it from organic fouling . The weak base anion resin increases a system’s overall capacity to remove organics .
Cellular Effects
Amberlite® IRA-67 has exceptional physical stability and organic fouling resistance . The hydrophilic acrylic structure provides unique chemical and physical properties enabling the resin to be operated under continuous high load of natural organic compounds when temperatures do not consistently exceed 35°C (95°F) .
Molecular Mechanism
It is known that the resin interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Temporal Effects in Laboratory Settings
Amberlite® IRA-67 has shown to have exceptional physical stability and organic fouling resistance . It can be operated under continuous high load of natural organic compounds when temperatures do not consistently exceed 35°C (95°F) .
Metabolic Pathways
Amberlite® IRA-67 is involved in the removal of mineral acids as well as carbon dioxide and organics
Transport and Distribution
Amberlite® IRA-67 is used in industrial water treatment processes
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of 1,2-bis(ethenyl)benzene
Starting Material: Benzene
Reagents: Ethylene, Catalyst (e.g., Palladium)
Conditions: High temperature and pressure
Reaction: Benzene reacts with ethylene in the presence of a palladium catalyst to form 1,2-bis(ethenyl)benzene.
-
Synthesis of 4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene
Starting Material: But-3-en-1-ol
Reagents: Ethylene oxide, Catalyst (e.g., Potassium hydroxide)
Conditions: Mild temperature
Reaction: But-3-en-1-ol reacts with ethylene oxide in the presence of potassium hydroxide to form the desired ether compound.
-
Synthesis of N-[3-(dimethylamino)propyl]prop-2-enamide
Starting Material: Prop-2-enamide
Reagents: 3-(dimethylamino)propylamine, Catalyst (e.g., Acid catalyst)
Conditions: Room temperature
Reaction: Prop-2-enamide reacts with 3-(dimethylamino)propylamine in the presence of an acid catalyst to form the amide compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. Catalysts are often recycled to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium
Products: Carboxylic acids, Aldehydes
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions
Products: Alcohols, Amines
-
Substitution
Reagents: Halogens, Nucleophiles
Conditions: Varies (e.g., room temperature, reflux)
Products: Halogenated compounds, Substituted ethers
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Chromium trioxide
Reducing Agents: Lithium aluminum hydride, Sodium borohydride
Nucleophiles: Halides, Hydroxides
Conditions: Acidic, Basic, Anhydrous
Major Products
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols, Amines
Substitution: Halogenated compounds, Substituted ethers
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Polymer Science: Monomer for the synthesis of specialty polymers.
Biology
Bioconjugation: Used in the modification of biomolecules.
Drug Delivery: Component in drug delivery systems.
Medicine
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Component in the synthesis of advanced materials.
Coatings: Used in the formulation of specialty coatings.
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(ethenyl)benzene
- 4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene
- N-[3-(dimethylamino)propyl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts a wide range of reactivity and applications. Compared to similar compounds, it offers enhanced versatility in synthetic chemistry, materials science, and biomedical applications.
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNLYRRYYOMNG-JDDKLYJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65899-87-8 | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)










